Podofilox-d6
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Overview
Description
Podophyllotoxin-d6 is a deuterated form of podophyllotoxin, a naturally occurring aryltetralin lignan extracted from the roots and rhizomes of the Podophyllum species. Podophyllotoxin and its derivatives are known for their broad-spectrum pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of podophyllotoxin-d6 involves the incorporation of deuterium atoms into the podophyllotoxin molecule. One common method is the catalytic hydrogenation of podophyllotoxin in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium, resulting in podophyllotoxin-d6 .
Industrial Production Methods
Industrial production of podophyllotoxin-d6 typically involves the extraction of podophyllotoxin from natural sources, followed by deuterium exchange reactions. The extraction process includes the use of organic solvents to isolate podophyllotoxin from the plant material. The isolated compound is then subjected to deuterium exchange using deuterium gas under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Podophyllotoxin-d6 undergoes various chemical reactions, including:
Oxidation: Podophyllotoxin-d6 can be oxidized to form podophyllotoxone-d6.
Reduction: Reduction of podophyllotoxin-d6 can yield epipodophyllotoxin-d6.
Substitution: Substitution reactions can introduce different functional groups into the podophyllotoxin-d6 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sulfonyl chlorides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Podophyllotoxone-d6
Reduction: Epipodophyllotoxin-d6
Substitution: Various substituted derivatives of podophyllotoxin-d6
Scientific Research Applications
Podophyllotoxin-d6 has numerous scientific research applications:
Mechanism of Action
Podophyllotoxin-d6 exerts its effects primarily by inhibiting the polymerization of tubulin, thereby disrupting the microtubule network within cells. This leads to cell cycle arrest in the G2/M phase and induces apoptosis. Additionally, podophyllotoxin-d6 inhibits topoisomerase II, causing DNA strand breaks and further promoting cell death .
Comparison with Similar Compounds
Similar Compounds
Etoposide: A semisynthetic derivative of podophyllotoxin used as a chemotherapeutic agent.
Teniposide: Another podophyllotoxin derivative with similar anticancer properties.
Epipodophyllotoxin: A naturally occurring isomer of podophyllotoxin with distinct biological activities
Uniqueness
Podophyllotoxin-d6 is unique due to the presence of deuterium atoms, which makes it a valuable tool in pharmacokinetic studies. The deuterium atoms provide stability and allow for precise tracking of the compound in biological systems, making it an essential reference standard in various analytical techniques .
Properties
Molecular Formula |
C22H22O8 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(5R,5aR,8aR,9R)-5-hydroxy-9-[3-methoxy-4,5-bis(trideuteriomethoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19-,20-/m0/s1/i1D3,3D3 |
InChI Key |
YJGVMLPVUAXIQN-UBHBGBPWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=CC(=C1)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O)OC)OC([2H])([2H])[2H] |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O |
Origin of Product |
United States |
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